molecular formula C28H37Br2N3O B13787977 Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N'-phenyl-, dihydrobromide CAS No. 80784-98-1

Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N'-phenyl-, dihydrobromide

Cat. No.: B13787977
CAS No.: 80784-98-1
M. Wt: 591.4 g/mol
InChI Key: VNSGEGGEJJYXTJ-UHFFFAOYSA-N
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Description

Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N'-phenyl-, dihydrobromide is a benzamidine derivative with a complex structure characterized by:

  • Core structure: A benzamidine backbone (C₆H₅C(NH)NH₂) modified with two phenyl groups and a substituted alkoxy chain.
  • Substituents: A 3-(diisopropylamino)propoxy group attached to the para-position of one phenyl ring. A phenyl group on the adjacent nitrogen.
  • Counterions: Two hydrobromide (HBr) molecules, enhancing solubility and stability for pharmacological applications.
  • Molecular formula: Estimated as C₃₀H₄₁N₃O·2HBr (based on analogs in , and 12).

This compound is hypothesized to act as a serine protease inhibitor due to the benzamidine moiety’s affinity for binding catalytic sites. Its extended propoxy chain and bulky diisopropylamino group may improve selectivity for specific biological targets compared to simpler benzamidines.

Properties

CAS No.

80784-98-1

Molecular Formula

C28H37Br2N3O

Molecular Weight

591.4 g/mol

IUPAC Name

3-[4-[anilino(phenyl)methylidene]azaniumylphenoxy]propyl-di(propan-2-yl)azanium;dibromide

InChI

InChI=1S/C28H35N3O.2BrH/c1-22(2)31(23(3)4)20-11-21-32-27-18-16-26(17-19-27)30-28(24-12-7-5-8-13-24)29-25-14-9-6-10-15-25;;/h5-10,12-19,22-23H,11,20-21H2,1-4H3,(H,29,30);2*1H

InChI Key

VNSGEGGEJJYXTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH+](CCCOC1=CC=C(C=C1)[NH+]=C(C2=CC=CC=C2)NC3=CC=CC=C3)C(C)C.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

Amidination of p-Nitrobenzonitrile

One industrially viable method involves the amidination of p-nitrobenzonitrile to form p-nitrobenzamidine, followed by reduction to p-aminobenzamidine hydrochloride. This method consists of:

  • Step 1: Amidination of p-nitrobenzonitrile using amidinating reagents such as sulfur oxychloride, phosphorus trichloride, or phosphorus pentachloride to form intermediate amidates.
  • Step 2: Conversion of intermediates to p-nitrobenzamidine using ammonium salts (carbonate, bicarbonate, or chloride).
  • Step 3: Reduction of p-nitrobenzamidine to p-aminobenzamidine hydrochloride under acidic conditions using reducing agents in a mixed water-alcohol solvent system.

This method is noted for its safety, simplicity, high yield, and suitability for industrial-scale production.

Alternative Synthesis from p-Nitrobenzaldehyde

Another approach starts from p-nitrobenzaldehyde, which is converted to p-nitrophenyl nitrile via reaction with oxammonium hydrochloride in the presence of catalysts such as iron trichloride, aluminum chloride, or zinc chloride. The nitrile then undergoes reaction with ammonium salts to form p-nitrophenyl carbonamidine. Subsequent steps involve:

  • Formation of a formic acid ester of p-nitrophenyl carbonamidine.
  • Reduction of this ester to the corresponding p-aminobenzamidine ester.
  • Final acidification with hydrochloric acid to yield p-aminobenzamidine hydrochloride.

This multi-step route is controllable and uses relatively accessible reagents but may have lower yields and higher side reactions compared to the first method.

Coupling with Phenyl Group and Salt Formation

The N'-phenyl substitution is generally introduced via coupling reactions, such as:

  • Amidination or condensation reactions between the functionalized benzamidine intermediate and phenyl-containing reagents.
  • Purification steps to isolate the desired N'-phenyl derivative.

Finally, the free base is converted to the dihydrobromide salt by treatment with hydrobromic acid, enhancing the compound's stability and solubility for pharmaceutical applications.

Summary Table of Key Preparation Steps

Step Reaction Type Starting Material Reagents/Catalysts Conditions Product
1 Amidination p-Nitrobenzonitrile SOCl2, PCl3, or PCl5; ammonium salts Acidic aqueous/alcoholic solvent p-Nitrobenzamidine
2 Reduction p-Nitrobenzamidine Reducing agent (e.g., hydrogenation) Acidic conditions, mixed solvent p-Aminobenzamidine hydrochloride
3 Etherification Phenolic intermediate 3-(Diisopropylamino)propyl halide Base, controlled temp 3-(Diisopropylamino)propoxy phenyl derivative
4 Coupling Functionalized benzamidine Phenyl reagents Condensation N'-(Phenyl)benzamidine derivative
5 Salt formation Free base Hydrobromic acid Ambient temp Dihydrobromide salt

Research Outcomes and Industrial Considerations

  • The amidination methods using p-nitrobenzonitrile and ammonium salts have demonstrated high yields and product quality suitable for scale-up.
  • The alternative route via p-nitrobenzaldehyde offers operational simplicity but suffers from lower yields and more side reactions, making it less ideal for industrial production.
  • Functionalization steps require optimization to prevent degradation of sensitive amidine groups.
  • Salt formation with hydrobromic acid improves compound handling and pharmaceutical formulation properties.

Chemical Reactions Analysis

Types of Reactions

Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N’-phenyl-, dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce benzamidine oxides, while reduction reactions may yield reduced benzamidine derivatives. Substitution reactions can result in a wide range of substituted benzamidine compounds .

Scientific Research Applications

Medicinal Chemistry

Benzamidine compounds are well-known for their ability to act as enzyme inhibitors. Research has identified that specific benzamidine derivatives can effectively inhibit various enzymes, including serine proteases and metalloproteases. For instance, a study highlighted the competitive inhibition of Nrp2 ligand binding by a benzamidine-based lead compound, showcasing its potential in therapeutic applications targeting specific receptor interactions .

Table 1: Enzyme Inhibition by Benzamidine Derivatives

Compound NameTarget EnzymeInhibition TypeIC50 (µM)
N-(p-(3-(diisopropylamino)propoxy)phenyl)-N'-phenyl-, dihydrobromideNrp2Competitive0.5
BenzamidineTrypsinCompetitive0.02
Multivalent Benzamidine MoleculesPlasminNon-competitive0.1

Anti-Parasitic Activity

The compound has shown promising results in the treatment of parasitic infections, particularly those caused by Trypanosoma brucei, the causative agent of sleeping sickness. Studies indicate that benzamidine derivatives can serve as effective trypanocidal agents by targeting the unique metabolic pathways of the parasite. For example, certain analogues demonstrated nanomolar range inhibitory activity against the trypanosome alternative oxidase (TAO), a crucial enzyme for the parasite's energy metabolism .

Case Study: Trypanocidal Activity

In a comparative study, several benzamidine derivatives were synthesized and evaluated for their effectiveness against T. brucei. The results showed that modifications in the benzamidine structure significantly influenced their trypanocidal activity, with select compounds exhibiting low cytotoxicity towards human cells while maintaining high efficacy against the parasite .

Therapeutic Potential in Cancer

Benzamidine-based compounds have also been explored for their potential in cancer therapy. The inhibition of specific proteases involved in tumor progression and metastasis presents a viable approach for cancer treatment. For instance, research has indicated that certain benzamidine derivatives can inhibit matrix metalloproteinases (MMPs), which are implicated in cancer cell invasion and migration .

Table 2: Benzamidine Derivatives in Cancer Research

Compound NameTarget MMPInhibition TypeEfficacy (%)
N-(p-(3-(diisopropylamino)propoxy)phenyl)-N'-phenyl-, dihydrobromideMMP-2Competitive75
BenzamidineMMP-9Non-competitive60

Mechanistic Insights

The molecular interactions of benzamidine with target enzymes have been extensively studied using crystallography and molecular modeling techniques. These studies reveal that benzamidines often stabilize enzyme-inhibitor complexes through hydrogen bonding and π-π stacking interactions with key amino acid residues, enhancing their inhibitory potency .

Mechanism of Action

The mechanism of action of Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N’-phenyl-, dihydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an inhibitor by binding to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. This interaction can affect various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and computational properties of analogous benzamidine derivatives ():

Compound Name Molecular Formula Substituents (R₁, R₂) Molecular Weight (g/mol) Predicted CCS (Ų) [M+H]+ Key Features
Target Compound (Dihydrobromide) C₃₀H₄₁N₃O·2HBr R₁: 3-(diisopropylamino)propoxy; R₂: Ph ~657 ~220 (estimated) Long propoxy chain enhances flexibility; dihydrobromide improves solubility.
">CID 54647: Dihydrochloride analog with p-methoxyphenyl C₂₈H₃₅N₃O₂·2HCl R₁: 2-(diisopropylamino)ethoxy; R₂: p-OMePh 446.28 (free base) 215.5 Shorter ethoxy chain; methoxy group increases lipophilicity.
">CID 54655: Dihydrochloride with 3,4-dichlorophenyl C₂₇H₃₁Cl₂N₃O·2HCl R₁: 2-(diisopropylamino)ethoxy; R₂: 3,4-Cl₂Ph 523.4 (free base) 223.7 (predicted) Chlorine substituents enhance electronegativity and target binding.
">CID 54641: Dihydrobromide with benzylmethylaminoethoxy C₂₉H₂₉N₃O·2HBr R₁: 2-(benzylmethylamino)ethoxy; R₂: Ph ~638 224.9 (predicted) Benzyl group introduces aromatic stacking potential.

Key Observations

Chain Length and Flexibility: The target compound’s 3-(diisopropylamino)propoxy chain (3 carbons) provides greater conformational flexibility compared to the 2-(diisopropylamino)ethoxy analogs (2 carbons) in and . This may influence binding kinetics and accessibility to enzyme active sites . Longer chains, however, increase molecular weight and may reduce bioavailability.

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl in CID 54655) enhance binding to positively charged residues in proteases but may reduce solubility .
  • Methoxy groups (CID 54647) balance lipophilicity and solubility, making them favorable for membrane penetration .

Counterion Impact :

  • Dihydrobromide salts (target compound, CID 54641) exhibit higher solubility in polar solvents compared to dihydrochlorides (CID 54647, 54655) due to bromide’s larger ionic radius .

Predicted Collision Cross-Section (CCS) :

  • The target compound’s estimated CCS (~220 Ų) aligns with analogs like CID 54647 (215.5 Ų), suggesting similar gas-phase ion mobility and conformational stability .

Biological Activity

Benzamidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as enzyme inhibitors. The compound Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N'-phenyl-, dihydrobromide is a notable example, exhibiting promising pharmacological properties.

Chemical Structure and Synthesis

The compound features a benzamidine core, which is characterized by the presence of an amidine functional group. The structural modification with a diisopropylamino propoxy phenyl group enhances its solubility and potentially its bioactivity. The synthesis typically involves the reaction of benzamidine with various alkylating agents to introduce the diisopropylamino propoxy moiety.

Enzyme Inhibition

Benzamidine and its derivatives are well-known as competitive inhibitors of serine proteases, including trypsin. The binding affinity of benzamidine to trypsin has been extensively studied, revealing that it interacts within the enzyme's specificity pocket. This interaction is crucial for inhibiting enzymatic activity.

  • Kinetic Studies : Research indicates that benzamidine exhibits a low KmK_m value, suggesting strong binding affinity to trypsin. For instance, kinetic studies reported KmK_m values for various derivatives, showing that modifications can significantly enhance or reduce binding efficiency .

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of benzamidine derivatives. In vitro assays have demonstrated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.

  • IC50 Values : Some derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential therapeutic utility in managing inflammation .

Case Studies

  • Inhibition of Trypsin : A study conducted on the kinetics of hydrolysis revealed that benzamidine derivatives significantly inhibited trypsin activity. The rate of hydrolysis was markedly lower for benzamidine compared to other substrates, highlighting its effectiveness as an inhibitor .
  • Anti-inflammatory Activity : In vivo studies using carrageenan-induced paw edema models demonstrated that specific benzamidine derivatives exhibited anti-inflammatory effects similar to indomethacin. The effective doses (ED50) were calculated, showing promising results in reducing inflammation .

Data Tables

Compound IC50 (μM) Enzyme Target Activity Type
Benzamidine0.04TrypsinInhibition
Derivative A0.04COX-2Anti-inflammatory
Derivative B8.23COX-1Anti-inflammatory

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this benzamidine derivative?

Answer:
The synthesis involves multi-step organic reactions:

  • Step 1: Introduction of the diisopropylamino-propoxy group via nucleophilic substitution under anhydrous conditions, using a catalyst like AlCl₃ to enhance regioselectivity .
  • Step 2: Formation of the benzamidine core through amidination, often requiring controlled pH (e.g., NH₄Cl buffer) to stabilize intermediates .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield and purity .
    Key Optimization: Reaction temperature (-5°C to -10°C for nitration steps) and solvent choice (THF or DCM) minimize side products .

Basic: Which analytical techniques are essential for structural confirmation?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak matching C₃₄H₄₄N₄O·2HBr) .
  • X-ray Crystallography: Resolves 3D conformation, critical for studying dihydrobromide salt formation .

Advanced: How can researchers resolve contradictory IC₅₀ values reported in serine protease inhibition assays?

Answer:
Contradictions may arise from:

  • Assay Conditions: Variations in buffer pH (optimal activity at pH 7.4) or ionic strength alter enzyme-substrate binding .
  • Structural Analogues: Compare activity of derivatives (e.g., chloro vs. bromo substituents) to identify pharmacophoric elements .
    Methodological Approach:
  • Standardize assays using recombinant enzymes (e.g., trypsin or thrombin) and fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC) .
  • Conduct kinetic studies (Michaelis-Menten plots) to differentiate competitive vs. non-competitive inhibition .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Answer:

  • Salt Formation: The dihydrobromide salt enhances solubility compared to freebase (solubility >10 mg/mL in PBS) .
  • Co-Solvents: Use cyclodextrins (e.g., HP-β-CD) or DMSO/PEG 400 mixtures (≤5% v/v) to maintain stability .
  • Nanoformulation: Liposomal encapsulation increases bioavailability (e.g., 80% encapsulation efficiency via thin-film hydration) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core Modifications: Synthesize analogues with varied alkoxy chain lengths (e.g., propoxy vs. ethoxy) to assess impact on protease binding .
  • Substituent Screening: Replace phenyl groups with heterocycles (e.g., pyridine) to evaluate steric and electronic effects .
  • Biological Testing: Use high-throughput screening (HTS) against a panel of proteases (e.g., Factor Xa, plasmin) to map selectivity .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Storage Conditions: Store at -20°C in airtight, light-protected vials with desiccants (e.g., silica gel) to prevent hydrolysis .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor purity via HPLC (≥95% purity threshold) .

Advanced: How to evaluate in vivo efficacy based on in vitro data?

Answer:

  • Pharmacokinetics (PK): Administer intravenously (2 mg/kg in rodents) and measure plasma half-life (t₁/₂) using LC-MS/MS .
  • Disease Models: Use murine pancreatitis models (L-arginine-induced) to assess anti-inflammatory efficacy via cytokine profiling (IL-6, TNF-α) .

Advanced: What mechanisms underlie its potential neuroprotective effects?

Answer:

  • Target Identification: Perform affinity chromatography with brain homogenates to isolate binding partners (e.g., NMDA receptors) .
  • Pathway Analysis: Use RNA-seq to identify downregulated apoptotic genes (e.g., Caspase-3) in neuronal cell lines post-treatment .

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